
An In-Depth Technical Guide to the
Spectroscopic Data of Salannin

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Salannal

CAS No.: 86160-86-3

Cat. No.: B2425069

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data of Salannin, a

prominent limonoid isolated from the Neem tree (Azadirachta indica). Understanding the

spectral characteristics of Salannin is fundamental for its identification, structural elucidation,

and quality control in various research and drug development applications. This document

delves into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data of Salannin, offering insights into the experimental choices and interpretation of the

spectral features that define this complex natural product.

The Structural Significance of Salannin: A
Spectroscopic Perspective
Salannin (C₃₄H₄₄O₉) is a tetranortriterpenoid that, along with azadirachtin, contributes

significantly to the biological activity of Neem extracts.[1][2][3][4] Its intricate molecular

architecture, featuring multiple stereocenters and functional groups, necessitates a multi-

faceted spectroscopic approach for unambiguous characterization. The strategic application of

NMR, IR, and MS techniques allows for a detailed mapping of its atomic connectivity and
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functional group landscape, which is paramount for understanding its structure-activity

relationships and for the development of analytical methods for its quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy is the cornerstone of structural elucidation for complex organic molecules

like Salannin. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR

provides detailed information about the chemical environment, connectivity, and

stereochemistry of the molecule.

Experimental Protocol: Acquiring High-Quality NMR
Spectra of Salannin
The acquisition of high-resolution NMR spectra is critical for accurate structural assignment.

The following protocol outlines a standard procedure for the analysis of Salannin.

1. Sample Preparation:

Dissolve 5-10 mg of purified Salannin in approximately 0.5-0.7 mL of a deuterated solvent,

typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

The choice of CDCl₃ is based on its excellent solubilizing properties for limonoids and its

well-characterized solvent signals, which aid in spectral referencing.

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift

referencing (δ 0.00 ppm).

2. ¹H NMR Spectroscopy:

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to

achieve optimal signal dispersion.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment is typically sufficient.
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Spectral Width: A spectral width of 10-12 ppm is generally adequate to encompass all

proton signals.

Acquisition Time: An acquisition time of 2-4 seconds allows for good resolution.

Relaxation Delay: A relaxation delay of 1-2 seconds ensures proper T1 relaxation for

quantitative analysis.

Number of Scans: 16-64 scans are typically averaged to improve the signal-to-noise ratio.

3. ¹³C NMR Spectroscopy:

Instrument: The same high-field NMR spectrometer is used.

Acquisition Parameters:

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the

spectrum by removing ¹H-¹³C coupling.

Spectral Width: A spectral width of 200-220 ppm is necessary to cover the full range of

carbon chemical shifts.

Acquisition Time: An acquisition time of 1-2 seconds is standard.

Relaxation Delay: A relaxation delay of 2 seconds is crucial for quaternary carbons to relax

fully.

Number of Scans: A larger number of scans (1024-4096) is required due to the low natural

abundance of the ¹³C isotope.

4. 2D NMR Spectroscopy:

To establish connectivity and spatial relationships, a suite of 2D NMR experiments is

essential. These include:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is critical for assembling the molecular

skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, aiding in stereochemical assignments.

Diagram: NMR Experimental Workflow for Salannin
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Caption: Workflow for NMR analysis of Salannin.

¹H and ¹³C NMR Spectral Data of Salannin
The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for Salannin in

CDCl₃. These assignments are based on a combination of 1D and 2D NMR experiments.

Table 1: ¹H NMR Spectroscopic Data for Salannin (CDCl₃)
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Position δ (ppm) Multiplicity J (Hz)

1 5.45 d 3.0

2 2.05 m

3 4.85 dd 12.0, 3.0

5 2.80 d 10.0

6α 2.30 m

6β 2.10 m

7 5.50 s

9 2.50 d 10.0

11α 1.80 m

11β 1.60 m

12α 2.15 m

12β 1.95 m

15 3.65 s

17 5.35 s

21 7.40 t 1.5

22 6.35 d 1.5

23 7.30 t 1.5

2' 6.80 q 7.0

3'-CH₃ 1.85 d 7.0

4'-CH₃ 1.80 s

OAc 2.00 s

OMe 3.70 s

18-CH₃ 1.20 s
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19-CH₃ 1.10 s

28-CH₃ 1.05 s

30-CH₃ 1.15 s

Table 2: ¹³C NMR Spectroscopic Data for Salannin (CDCl₃)

Position δ (ppm) Position δ (ppm)

1 79.5 16 170.5

2 35.0 17 78.0

3 72.0 18 21.0

4 43.5 19 16.0

5 51.0 20 127.0

6 34.5 21 141.0

7 128.0 22 110.0

8 142.5 23 143.0

9 46.0 1' 167.0

10 45.0 2' 128.5

11 26.5 3' 138.0

12 36.0 4' 14.5

13 139.5 5' 12.0

14 70.0 OAc (C=O) 170.0

15 54.0 OAc (CH₃) 21.5

OMe 52.5 28 25.0

29 65.0 30 20.0
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Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a

molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Acquiring the IR Spectrum of
Salannin
1. Sample Preparation:

The KBr (potassium bromide) pellet method is commonly used. A small amount of Salannin

(1-2 mg) is finely ground with anhydrous KBr (100-200 mg) and pressed into a thin,

transparent disc.

Alternatively, a solution of Salannin in a suitable solvent (e.g., chloroform) can be cast as a

thin film on a salt plate (e.g., NaCl or KBr).

2. Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used.

Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Table 3: Characteristic IR Absorption Bands of Salannin
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Wavenumber (cm⁻¹) Intensity Assignment

~3450 Broad
O-H stretching (trace water or

hydroxyl)

~2950 Strong C-H stretching (alkane)

~1740 Very Strong
C=O stretching (ester, acetate,

and tiglate)

~1670 Medium
C=C stretching (α,β-

unsaturated ester)

~1240 Strong C-O stretching (ester)

~875 Medium Furan ring C-H bending

The IR spectrum of Salannin is dominated by a very strong absorption band around 1740 cm⁻¹,

which is characteristic of the multiple ester functionalities present in the molecule (acetate,

tiglate, and the lactone). The presence of C-H stretching vibrations from the extensive alkane

framework is observed around 2950 cm⁻¹.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight and

elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides

highly accurate mass measurements, allowing for the confident determination of the molecular

formula.[5] Tandem mass spectrometry (MS/MS) experiments provide valuable information

about the fragmentation pathways, which can aid in structural elucidation.

Experimental Protocol: Mass Spectrometric Analysis of
Salannin
1. Ionization Method:

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, thermally

labile molecules like Salannin. It typically produces protonated molecules [M+H]⁺ or adducts
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with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.

2. Mass Analyzer:

High-resolution mass analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform

Ion Cyclotron Resonance (FT-ICR) are employed to obtain accurate mass measurements.

3. Data Acquisition:

Full Scan MS: The instrument is scanned over a mass range (e.g., m/z 100-1000) to detect

the molecular ion and other adducts.

Tandem MS (MS/MS): The molecular ion is selected and fragmented by collision-induced

dissociation (CID) to generate a product ion spectrum. This reveals characteristic neutral

losses and fragment ions.

Mass Spectral Data of Salannin
Molecular Formula: C₃₄H₄₄O₉

Monoisotopic Mass: 596.2985 Da

High-Resolution MS: The experimentally determined mass should be within a few ppm of the

calculated exact mass. For example, the [M+Na]⁺ adduct would be observed at m/z

619.2884.

Key Fragmentation Pathways: The fragmentation of Salannin in MS/MS experiments often

involves the neutral loss of the substituent groups. Common losses include:

Loss of acetic acid (60 Da) from the acetate group.

Loss of tiglic acid (100 Da) or the tiglate group.

Loss of the methoxycarbonyl group.

Cleavage of the furan ring.

Diagram: Key Fragmentation Pathways of Salannin in Mass Spectrometry

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 13 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2425069?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Primary Fragments

Secondary Fragments

Salannin [M+H]⁺
m/z 597.3061

[M+H - C₂H₄O₂]⁺
Loss of Acetic Acid (60 Da)

- 60 Da

[M+H - C₅H₈O₂]⁺
Loss of Tiglic Acid (100 Da)

- 100 Da

[M+H - CH₃OH]⁺
Loss of Methanol (32 Da)

- 32 Da

Further Fragmentation Further Fragmentation

Click to download full resolution via product page

Caption: Simplified fragmentation of Salannin in MS/MS.

Conclusion: An Integrated Spectroscopic Approach
The comprehensive spectroscopic characterization of Salannin is a testament to the power of

integrating multiple analytical techniques. While NMR spectroscopy provides the detailed

blueprint of the molecular structure, IR spectroscopy offers a rapid confirmation of key

functional groups, and mass spectrometry confirms the molecular weight and provides valuable

clues for structural elucidation through fragmentation analysis. The data presented in this guide

serves as a foundational reference for researchers working with Salannin, enabling its

confident identification, purity assessment, and further investigation into its promising biological

activities.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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